molecular formula C14H22N4O B14112544 3-(4-benzylpiperazin-1-yl)-N-hydroxypropanimidamide

3-(4-benzylpiperazin-1-yl)-N-hydroxypropanimidamide

Cat. No.: B14112544
M. Wt: 262.35 g/mol
InChI Key: PQYIKYZLHCEQIS-UHFFFAOYSA-N
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Description

3-(4-benzylpiperazin-1-yl)-N’-hydroxypropanimidamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a benzylpiperazine moiety linked to a hydroxypropanimidamide group, which imparts distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-benzylpiperazin-1-yl)-N’-hydroxypropanimidamide typically involves the following steps:

    Formation of Benzylpiperazine: The initial step involves the synthesis of benzylpiperazine through the reaction of piperazine with benzyl chloride under basic conditions.

    Introduction of Hydroxypropanimidamide Group: The benzylpiperazine is then reacted with a suitable precursor, such as 3-chloropropanamide, in the presence of a base to introduce the hydroxypropanimidamide group.

Industrial Production Methods

Industrial production of 3-(4-benzylpiperazin-1-yl)-N’-hydroxypropanimidamide may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-benzylpiperazin-1-yl)-N’-hydroxypropanimidamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced amide or amine derivatives.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophilic reagents like sodium methoxide or potassium tert-butoxide are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

3-(4-benzylpiperazin-1-yl)-N’-hydroxypropanimidamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(4-benzylpiperazin-1-yl)-N’-hydroxypropanimidamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological outcomes, such as inhibition of microbial growth or modulation of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-benzylpiperazin-1-yl)-N’-hydroxypropanimidamide is unique due to its specific combination of a benzylpiperazine moiety and a hydroxypropanimidamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications.

Properties

IUPAC Name

3-(4-benzylpiperazin-1-yl)-N'-hydroxypropanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N4O/c15-14(16-19)6-7-17-8-10-18(11-9-17)12-13-4-2-1-3-5-13/h1-5,19H,6-12H2,(H2,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQYIKYZLHCEQIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCC(=NO)N)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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